molecular formula C14H20O4S B8256293 6-Heptyn-1-ol, 4-methylbenzenesulfonate CAS No. 87462-63-3

6-Heptyn-1-ol, 4-methylbenzenesulfonate

Cat. No.: B8256293
CAS No.: 87462-63-3
M. Wt: 284.37 g/mol
InChI Key: BMYBLQZEQHJHMK-UHFFFAOYSA-N
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Description

6-Heptyn-1-ol, 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H18O3S and a molar mass of 266.36 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a heptyn-1-ol group and a 4-methylbenzenesulfonate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptyn-1-ol, 4-methylbenzenesulfonate typically involves the reaction of 6-Heptyn-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

6-Heptyn-1-ol, 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Heptyn-1-ol, 4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Heptyn-1-ol, 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on the context. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 6-Heptyn-1-ol, 4-chlorobenzenesulfonate
  • 6-Heptyn-1-ol, 4-nitrobenzenesulfonate
  • 6-Heptyn-1-ol, 4-methoxybenzenesulfonate

Uniqueness

6-Heptyn-1-ol, 4-methylbenzenesulfonate is unique due to the presence of the 4-methylbenzenesulfonate group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

hept-6-yn-1-ol;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C7H12O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-4-5-6-7-8/h2-5H,1H3,(H,8,9,10);1,8H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYBLQZEQHJHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C#CCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90832337
Record name 4-Methylbenzene-1-sulfonic acid--hept-6-yn-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90832337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87462-63-3
Record name 4-Methylbenzene-1-sulfonic acid--hept-6-yn-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90832337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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